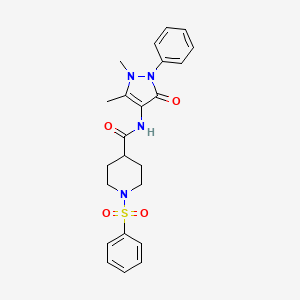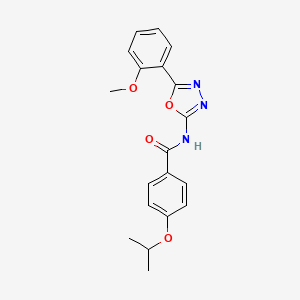
2-(2,4-dichlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions that lead to the formation of acetamide derivatives. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide synthesis involves the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, indicating the use of chlorophenol derivatives and acetamide groups in synthesis processes. Optimized conditions can yield significant amounts of the target compound, showcasing the importance of reaction conditions in synthesis efficiency (Tao Jian-wei, 2009).
Molecular Structure Analysis
The crystal structure of compounds with similar frameworks, such as 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, reveals intricate details about their molecular arrangement. Hydrogen bonding, alongside other intermolecular interactions like C—Cl⋯π(arene), plays a crucial role in stabilizing these structures, hinting at the potential molecular complexity of 2-(2,4-dichlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (B. Narayana et al., 2016).
Chemical Reactions and Properties
The reactivity and interaction of similar acetamides with phosphorus pentachloride indicate the potential reactions that 2-(2,4-dichlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide might undergo. These reactions can lead to various derivatives, showcasing the compound's chemical versatility and reactivity (A. Dempsey & L. Hough, 1975).
Physical Properties Analysis
Studies on similar compounds, like 2-(4-chlorophenoxy)-tetrahydropyran, provide insights into the physical properties such as crystal structure and bond lengths, which are essential for understanding the physical characteristics of our compound of interest. The correlation between bond lengths and reactivity might also offer clues about the physical behavior of 2-(2,4-dichlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (P. Jones et al., 1982).
Chemical Properties Analysis
Quantum chemical calculations on compounds with dichlorophenyl and acetamide groups, like 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, help elucidate their molecular structural parameters, vibrational frequencies, and electronic properties. Such analyses provide deep insights into the chemical properties and reactivity of acetamide derivatives, which could be extrapolated to understand the chemical properties of 2-(2,4-dichlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (N. Choudhary et al., 2014).
Scientific Research Applications
Molecular Structure and Interaction Studies
Studies on related acetamides, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, have focused on their crystal structures to understand molecular interactions like hydrogen bonds and π interactions. Such research helps in elucidating the compound's potential for forming complex molecular architectures, which could be useful in materials science for developing new materials with specific properties (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Coordination Chemistry and Antioxidant Activity
Coordination complexes constructed from acetamide derivatives exhibit significant antioxidant activity. The study of such complexes, including their synthesis and characterization, could offer insights into the development of new antioxidants for pharmaceutical applications or materials preservation (Chkirate et al., 2019).
Nonlinear Optical Properties
Research on the nonlinear optical properties of crystalline acetamides, including their potential use in photonic devices like optical switches and modulators, underscores the importance of studying acetamides for advanced technological applications. This area could be particularly relevant for developing new materials for electronics and photonics (Castro et al., 2017).
Reactivity and Synthesis Pathways
The reactivity of acetamides with other compounds, leading to the formation of novel derivatives, is an area of significant interest. Studies on the oxidative addition of trifluoroacetamide to alkenes reveal potential synthetic pathways for creating new molecules with diverse applications, ranging from pharmaceuticals to agrochemicals (Shainyan et al., 2015).
Environmental and Biological Impacts
The inhibition of fatty acid synthesis by chloroacetamides in algae demonstrates the potential environmental and biological impacts of acetamides. Such studies could lead to a better understanding of the ecological effects of these compounds and inform their safe use and regulation (Weisshaar & Böger, 1989).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2F3NO3/c16-10-1-2-13(12(17)7-10)24-8-14(22)21(9-15(18,19)20)11-3-5-23-6-4-11/h1-2,7,11H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKBJEJBIHXNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)



![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)



![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)

